2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and an alkyne linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Scientific Research Applications
2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of an indole derivative, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.
Acylation: The indole derivative is then acylated using an appropriate acylating agent to introduce the oxoacetamido group.
Alkyne Introduction: The alkyne moiety is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Final Coupling: The final step involves the coupling of the alkyne-containing intermediate with a benzamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety into an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated hydrocarbons.
Mechanism of Action
The mechanism of action of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxoacetamido group can form hydrogen bonds with target proteins. The alkyne linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole moiety, share some structural similarities.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which contain the benzamide group, are used in medicinal chemistry.
Alkyne-Containing Compounds: Molecules such as phenylacetylene and propargyl alcohol feature the alkyne linkage.
Uniqueness
What sets 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIUZGLUDVBMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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